molecular formula C3H6BO3- B13947195 2-Oxido-1,3,2-dioxaborinane

2-Oxido-1,3,2-dioxaborinane

Cat. No.: B13947195
M. Wt: 100.89 g/mol
InChI Key: GULYBWBCHPPWPY-UHFFFAOYSA-N
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Description

2-Oxido-1,3,2-dioxaborinane is a six-membered heterocyclic compound containing one boron atom and two oxygen atoms within its ring structure. The boron center is typically electrophilic, enabling interactions with nucleophiles or participation in catalytic cycles. This compound and its derivatives are of interest in organic synthesis, catalysis, and pharmaceutical applications due to their tunable reactivity and stability. Substituents on the boron atom or the carbon backbone significantly influence its physical and chemical properties, such as solubility, thermal stability, and catalytic efficiency .

Properties

Molecular Formula

C3H6BO3-

Molecular Weight

100.89 g/mol

IUPAC Name

2-oxido-1,3,2-dioxaborinane

InChI

InChI=1S/C3H6BO3/c5-4-6-2-1-3-7-4/h1-3H2/q-1

InChI Key

GULYBWBCHPPWPY-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxido-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the reaction of phenylboronic acid with neopentyl glycol under acidic conditions to form the cyclic ester . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of 2-Oxido-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxido-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The boron atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

2-Oxido-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxido-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules.

Comparison with Similar Compounds

Catalytic Efficiency

  • 2-Phenyl-1,3,2-dioxaborinane demonstrated 72% yield in oxygen transfer reactions, comparable to phenylboronic acid (80%). The phenyl group stabilizes the boron center, enhancing catalytic activity. Reducing the catalyst load to 10 mol% decreased yields to 60%, indicating concentration-dependent efficiency .

Solubility and Stability

  • 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane features bulky substituents, likely improving thermal stability and solubility in organic solvents. Such derivatives are commercially available for specialized synthetic applications .
  • Non-boron analogues like 2-Methyl-1,3-dioxolane lack electrophilic boron, rendering them unsuitable for catalysis but useful as aprotic solvents .

Pharmaceutical Relevance

  • Ixazomib citrate 1,3,2-dioxaborinane incorporates a boronate ester moiety critical for proteasome inhibition. The citrate counterion enhances aqueous solubility, a key factor in drug formulation .

Reaction Condition Sensitivity

  • Strong bases (e.g., KOtBu) deactivate 1,3,2-dioxaborinane catalysts by destabilizing the boron-oxygen ring, leading to side reactions like β-elimination .
  • Solvent choice (e.g., toluene vs. polar solvents) impacts yields, with non-polar solvents favoring catalytic cycles in phenyl-substituted derivatives .

Contrast with Non-Boron Analogues

  • 1,3-Dioxolanes (e.g., 2-Methyl-1,3-dioxolane) lack boron and cannot participate in Lewis acid-mediated reactions.

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